Superior Anti-Proliferative Potency in Gallium-Resistant Lung Cancer Compared to Gallium-Based Therapy
In a head-to-head anti-proliferative study against gallium-resistant (R) human lung adenocarcinoma (A549) cells, compound 7919469 (identified as N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide) demonstrated a 13-fold increase in potency compared to the standard agent gallium acetylacetonate (GaAcAc) [1]. This is a specific, quantifiable advantage over a clinically relevant baseline comparator, highlighting its potential as a lead compound for overcoming gallium resistance.
| Evidence Dimension | Anti-proliferative activity against gallium-resistant lung cancer cells (IC50 fold-change over GaAcAc) |
|---|---|
| Target Compound Data | 13-fold increased potency compared to GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) (baseline IC50 for R-cells was defined as 1-fold) |
| Quantified Difference | 13-fold increase in potency |
| Conditions | In vitro anti-proliferative assay using gallium-resistant (R) human lung adenocarcinoma A549 cells |
Why This Matters
This quantitative superiority over a direct, clinically-relevant comparator provides a clear, data-driven justification for selecting this compound for research into gallium-resistant lung cancer mechanisms and AXL kinase pathways.
- [1] Oyewumi, M. O., et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett., 2014, 24(18), 4553-4556. View Source
